2,3,4,5-Tetrahydro-1,5-benzoxazepine (CAS 7160-97-6) is a saturated, seven-membered heterocyclic building block featuring oxygen and nitrogen at the 1 and 5 positions, respectively, fused to a benzene ring. In commercial procurement and medicinal chemistry, this compound is highly valued as a "privileged scaffold" due to its unique three-dimensional conformation, which facilitates high-affinity interactions with diverse biological targets, including kinases (e.g., RIPK1) and G-protein-coupled receptors. For industrial and laboratory buyers, procuring the pre-formed 2,3,4,5-tetrahydro-1,5-benzoxazepine core is primarily a strategy to bypass the low-yielding, hazardous de novo cyclization of acyclic precursors. Its saturated nature provides a stable, versatile secondary amine for downstream N-alkylation, acylation, or cross-coupling, making it an essential intermediate for manufacturing advanced polycyclic active pharmaceutical ingredients (APIs) and functional materials [1].
Substituting 2,3,4,5-tetrahydro-1,5-benzoxazepine with its structural isomers, such as 1,4-benzoxazepines, or attempting to build the ring in situ from acyclic precursors (like 2-aminophenol and 1,3-dibromopropane) leads to severe process and functional failures. From a processability standpoint, forming the seven-membered ring de novo requires strong bases (e.g., NaH) and high-dilution conditions, which scale poorly and suffer from competing intermolecular oligomerization. Functionally, the placement of the heteroatoms strictly dictates the molecule's chemical reactivity and 3D spatial geometry. For instance, in domino cyclization reactions, the 1,5-isomer undergoes specific C(sp2)-H functionalization to form acridane derivatives, whereas the 1,4-isomer undergoes C(sp3)-H activation to yield entirely different quinoline-fused systems. Consequently, buyers targeting specific spatial orientations for allosteric kinase pockets or specific polycyclic architectures cannot use alternative isomers or acyclic analogs without fundamentally altering the end product [1].
Procuring the pre-formed 2,3,4,5-tetrahydro-1,5-benzoxazepine enables direct N-functionalization with yields often exceeding 80-90% in a single step. In contrast, attempting de novo synthesis from acyclic precursors (2-aminophenol and 1,3-dibromopropane) requires harsh conditions (NaH, anhydrous DMF, reflux) and typically results in yields below 50% due to competing intermolecular polymerization [1].
| Evidence Dimension | Ring-Closure Yield and Process Efficiency |
| Target Compound Data | >80% yield via direct functionalization of the pre-formed scaffold |
| Comparator Or Baseline | <50% yield via de novo cyclization of acyclic precursors (2-aminophenol + 1,3-dibromopropane) |
| Quantified Difference | >30% absolute yield improvement and elimination of a hazardous, multi-step cyclization process |
| Conditions | Base-catalyzed N-alkylation/acylation vs. primary cyclization of the 7-membered ring |
Procuring the pre-formed heterocycle eliminates a hazardous, low-yielding ring-closure step, drastically improving throughput and safety in industrial scale-up.
The exact placement of the heteroatoms in the benzoxazepine ring acts as a strict structural switch for downstream reactivity. Under Knoevenagel-[1,5]-hydride shift domino cyclization conditions, N-aryl-1,5-benzoxazepines undergo SEAr C(sp2)-H functionalization to yield condensed acridane derivatives. Conversely, the 1,4-benzoxazepine isomer follows a completely divergent pathway, undergoing C(sp3)-H activation to yield 1,2,8,9-tetrahydro-7bH-quinolino[1,2-d][1,4]benzoxazepines [1].
| Evidence Dimension | Downstream Polycyclic Architecture (Reaction Pathway) |
| Target Compound Data | Undergoes C(sp2)-H functionalization to form acridane derivatives |
| Comparator Or Baseline | 1,4-benzoxazepine isomer undergoes C(sp3)-H activation to form quinolino-benzoxazepines |
| Quantified Difference | 100% divergent reaction pathway based solely on the heteroatom position |
| Conditions | Domino cyclization with 1,3-dicarbonyl reagents |
Buyers synthesizing specific complex heterocycles must procure the exact 1,5-isomer, as the 1,4-isomer cannot access the acridane structural space.
In the development of kinase inhibitors, the rigid 7-membered ring of 1,5-benzoxazepine locks the molecule into a bioactive conformation. 1,5-benzoxazepine-cored inhibitors (such as RIPK1 inhibitors) exhibit highly potent target binding (IC50 < 30 nM) and excellent metabolic stability. Flexible acyclic sulfonamide or amide analogs suffer from high entropic penalties upon binding, resulting in a >10-fold decrease in binding affinity and poorer in vivo half-lives compared to the rigidified 1,5-benzoxazepine scaffold [1].
| Evidence Dimension | Target Binding Affinity (IC50) and Stability |
| Target Compound Data | IC50 < 30 nM with high metabolic stability due to the rigid 7-membered ring |
| Comparator Or Baseline | >300 nM IC50 for flexible acyclic analogs |
| Quantified Difference | >10-fold improvement in binding affinity and reduced entropic penalty |
| Conditions | In vitro kinase inhibition assays (e.g., RIPK1) and in vivo pharmacokinetic profiling |
For pharmaceutical procurement, the pre-formed rigid scaffold is essential for locking the molecule into the bioactive conformation required for potent allosteric kinase inhibition.
The choice between the oxygen-containing 1,5-benzoxazepine and its sulfur-containing analog (1,5-benzothiazepine) significantly impacts drug pharmacokinetics. In the evaluation of ACE inhibitors, substituting the thiazepine sulfur with the oxazepine oxygen alters the core's electron density and partition coefficient (LogP). This heteroatom shift directly modifies the hydrogen-bonding profile, which in turn shifts the duration of action and oral bioavailability profiles in cardiovascular models [1].
| Evidence Dimension | Pharmacokinetic Profile and Lipophilicity |
| Target Compound Data | Oxygen core provides specific hydrogen-bonding and lower lipophilicity |
| Comparator Or Baseline | Sulfur core (1,5-benzothiazepine) provides higher lipophilicity and different electron density |
| Quantified Difference | Distinct shift in in vivo duration of action and receptor binding affinity based on O vs. S substitution |
| Conditions | In vivo pharmacokinetic evaluation of ACE inhibitors |
Buyers must select the exact 1,5-benzoxazepine (oxygen) core rather than the thiazepine (sulfur) analog to achieve specific tissue distribution and half-life targets in drug formulation.
The rigid 3D conformation of the 1,5-benzoxazepine core fits perfectly into the allosteric pocket of RIPK1, making it the preferred starting material for developing brain-penetrant therapeutics for Alzheimer's and multiple sclerosis [1].
Used as a core scaffold where the specific electron density of the oxygen atom (vs sulfur) is required to tune the pharmacokinetics and receptor binding affinity of antihypertensive agents [2].
Utilized in domino cyclization reactions to selectively produce condensed acridane derivatives, a pathway inaccessible when using 1,4-benzoxazepine isomers [3].
Employed in the synthesis of specialized ligands and OLED materials where the stable, saturated 7-membered ring provides unique steric bulk and electronic properties compared to planar aromatic systems [4].
Irritant